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Compound of Interest

Compound Name:
1-(tetrahydro-2H-pyran-4-

yl)piperazine dihydrochloride

Cat. No.: B1387176 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(tetrahydro-
2H-pyran-4-yl)piperazine Dihydrochloride

Introduction
1-(tetrahydro-2H-pyran-4-yl)piperazine is a heterocyclic compound that serves as a crucial

building block in modern medicinal chemistry. Its structure uniquely combines two "privileged

scaffolds": the piperazine ring and the tetrahydropyran (THP) ring. The piperazine moiety is

frequently incorporated into drug candidates to enhance aqueous solubility, introduce basic

centers for salt formation, and act as a versatile linker between different pharmacophoric

groups.[1][2] Concurrently, the tetrahydropyran ring is a widely used saturated heterocycle,

often employed as a polar, metabolically stable bioisostere for less favorable groups like gem-

dimethyl or carbonyl functionalities.

This molecule is typically handled and utilized in its dihydrochloride salt form, 1-(tetrahydro-
2H-pyran-4-yl)piperazine dihydrochloride, which offers superior stability, crystallinity, and

solubility in aqueous media compared to its free base. This technical guide provides an in-

depth analysis of its molecular structure, conformational properties, a validated synthetic

pathway, and the analytical techniques essential for its structural elucidation, tailored for

researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties
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The fundamental properties of the dihydrochloride salt are summarized below. This information

is critical for its proper handling, storage, and application in synthetic and analytical workflows.

Property Value Source

Chemical Name
1-(tetrahydro-2H-pyran-4-

yl)piperazine dihydrochloride
N/A

CAS Number 790223-65-3 [3]

Molecular Formula C₉H₂₀Cl₂N₂O [3]

Molecular Weight 243.17 g/mol [3]

Appearance White to off-white solid [3]

Free Base CAS 398137-19-4 [4][5]

Free Base Formula C₉H₁₈N₂O [4][5]

Free Base MW 170.25 g/mol [4][5]

Molecular Structure and Conformational Analysis
2D Chemical Structure
The structure consists of a piperazine ring directly attached via one of its nitrogen atoms to the

4-position of a tetrahydropyran ring. In the dihydrochloride salt form, both nitrogen atoms of the

highly basic piperazine ring are protonated, each associated with a chloride counter-ion.

Caption: Molecular Structure of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride.

Key Structural Features
Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at positions

1 and 4.[6] Its presence significantly influences the molecule's basicity and polarity. In the

dihydrochloride salt, both nitrogens are protonated, making the molecule highly water-

soluble.

Tetrahydropyran (THP) Ring: A saturated six-membered heterocycle containing an oxygen

atom. This group is chemically robust and polar, improving the pharmacokinetic profile of
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drug candidates by replacing more metabolically labile groups.

C-N Linkage: The linkage is between a secondary carbon of the THP ring and a secondary

nitrogen of the piperazine ring. This bond is typically stable under physiological conditions.

Dihydrochloride Salt: The formation of a salt with two equivalents of hydrochloric acid is a

testament to the basicity of both piperazine nitrogens. This form is preferred for

pharmaceutical applications due to its enhanced stability and handling properties.

Stereochemistry and Conformational Analysis
Both the piperazine and tetrahydropyran rings are non-planar and adopt low-energy chair

conformations to minimize torsional and steric strain.

Piperazine Conformation: In its protonated state, the piperazine ring predominantly exists in

a chair conformation. The bulky tetrahydropyran substituent is expected to occupy the

equatorial position to avoid 1,3-diaxial interactions, which would destabilize an axial

conformation.

Tetrahydropyran Conformation: Similarly, the THP ring adopts a chair conformation. The

piperazine substituent at the C4 position will also preferentially reside in the equatorial

position. This arrangement represents the most thermodynamically stable state of the

molecule.

Synthesis and Purification
The most direct and industrially scalable synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine

involves a one-pot reductive amination reaction, followed by salt formation.

Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward disconnection at the C-N bond, identifying

piperazine and tetrahydro-2H-pyran-4-one as the primary starting materials.

1-(tetrahydro-2H-pyran-4-yl)piperazine Piperazine + Tetrahydro-2H-pyran-4-oneReductive Amination
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Caption: Retrosynthetic approach for the target molecule.

Synthetic Protocol: Reductive Amination
This protocol describes a self-validating system where reaction progress can be monitored by

techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Materials:

Piperazine

Tetrahydro-2H-pyran-4-one

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (catalytic)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (in diethyl ether or isopropanol)

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperazine

(2.0-3.0 equivalents) and the solvent (DCM).

Causality: Using an excess of piperazine drives the reaction towards the mono-substituted

product and minimizes the formation of the di-substituted byproduct. DCM is a suitable

solvent that is inert to the reaction conditions.
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Imine Formation: Add tetrahydro-2H-pyran-4-one (1.0 equivalent) to the solution, followed by

a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

Causality: The acid catalyzes the formation of an intermediate iminium ion, which is the

electrophile for the subsequent reduction step.

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-

1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C. Allow

the reaction to warm to room temperature and stir for 12-18 hours.

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive

aminations. It is less reactive towards the ketone starting material than the intermediate

iminium ion, ensuring high selectivity. Portion-wise addition controls the initial exotherm.

Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution.

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer twice with DCM.

Causality: The basic quench neutralizes the acetic acid and any unreacted reducing agent.

The extraction isolates the free base product into the organic phase.

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-

pyran-4-yl)piperazine free base.

Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of

moisture before solvent removal.

Purification and Salt Formation
Purification (Optional): If necessary, the crude free base can be purified by silica gel column

chromatography.

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like

isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid (2.1 equivalents) in

the same solvent with vigorous stirring.
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Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by

vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final

product.

Causality: The dihydrochloride salt is generally much less soluble in non-polar organic

solvents than its free base, allowing for efficient isolation via precipitation.
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Synthesis Workflow

1. Mix Piperazine & Ketone
in DCM with Acetic Acid

2. Form Iminium Ion Intermediate

3. Add NaBH(OAc)₃ for Reduction

4. Aqueous Workup (NaHCO₃)

5. Extract with DCM & Concentrate

6. Dissolve Free Base in Ether

Purified Free Base

7. Add HCl solution to Precipitate

8. Filter and Dry the Dihydrochloride Salt

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and salt formation.
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Structural Elucidation and Analytical
Characterization
Confirming the molecular structure of the synthesized compound is paramount. A combination

of spectroscopic methods provides unambiguous evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules. The predicted

chemical shifts are based on the expected electronic environment of each nucleus.

Predicted ¹H NMR

Data

Predicted ¹³C NMR

Data

Proton(s) δ (ppm), Multiplicity Carbon(s) δ (ppm)

THP-H2, H6 (axial) ~3.4, ddd THP-C2, C6 ~67

THP-H2, H6

(equatorial)
~4.0, m THP-C3, C5 ~32

THP-H3, H5 (axial) ~1.5, qd THP-C4 ~40

THP-H3, H5

(equatorial)
~1.8, m Piperazine-C2, C6 ~48

THP-H4 (axial) ~2.8, tt Piperazine-C3, C5 ~44

Piperazine-H (all) ~3.2-3.6, broad m

N⁺-H (broad) ~9-12, very broad s

Expertise Note: In the ¹H NMR spectrum, the broad signals for the piperazine protons are

due to the protonation and potential conformational exchange. The N⁺-H protons often

appear as a very broad singlet at a high chemical shift, and their presence can be confirmed

by a D₂O exchange experiment, which causes the signal to disappear.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Technique: Electrospray Ionization (ESI) in positive mode is ideal.

Expected Result: The analysis will detect the molecular ion of the free base. The primary

peak observed will be the [M+H]⁺ ion, where M is the mass of the free base (170.25).

Expected m/z: 171.15 ([C₉H₁₈N₂O + H]⁺)

Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.

N-H Stretch: A very broad and strong absorption band is expected in the range of 2400-3000

cm⁻¹, characteristic of the N⁺-H stretching in amine hydrochlorides.

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

C-O-C Stretch: A strong, characteristic C-O-C ether stretch from the tetrahydropyran ring is

expected around 1100 cm⁻¹.

Significance in Medicinal Chemistry and Drug
Development
The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a valuable asset in drug discovery for

several reasons.[2][7]

Modulation of Physicochemical Properties: The piperazine ring enhances aqueous solubility

and provides a basic handle for salt formation, which is crucial for developing orally

bioavailable drugs.

Metabolic Stability: The THP ring is metabolically robust and can improve the

pharmacokinetic profile of a lead compound.

Versatile Linker: The piperazine unit can be functionalized at its second nitrogen atom,

allowing it to serve as a linker to connect to other parts of a molecule without altering the

core interaction of the THP moiety. This has been exploited in the development of kinase

inhibitors and receptor modulators.[1] For instance, related tetrahydropyran-containing
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structures have been key in developing selective CB2 receptor agonists for treating

inflammatory pain.[8]

1-(tetrahydro-2H-pyran-4-yl)piperazine Core

Pharmacophore Anchor (THP) Linker/Solubilizer (Piperazine)

Aryl/Heteroaryl Group
(Target Binding Moiety)

N-Arylation, N-Alkylation,
Amide Coupling, etc.

Click to download full resolution via product page

Caption: Role as a versatile scaffold in drug design.

Conclusion
1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a structurally well-defined and

highly valuable chemical entity. Its molecular architecture, dominated by the stable chair

conformations of its two heterocyclic rings, provides a rigid and predictable scaffold for

molecular design. The synthesis via reductive amination is robust and scalable, and the

structure can be unambiguously confirmed through standard analytical techniques like NMR,

MS, and IR spectroscopy. The combination of the metabolically stable tetrahydropyran ring and

the versatile, solubilizing piperazine moiety ensures that this compound will continue to be a

frequently utilized building block in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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